molecular formula C22H27FN3O6S- B10764930 Rosuvastatin(1-)

Rosuvastatin(1-)

Cat. No.: B10764930
M. Wt: 480.5 g/mol
InChI Key: BPRHUIZQVSMCRT-VEUZHWNKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin(1-) is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is marketed under the brand name Crestor, among others. Rosuvastatin(1-) works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin(1-) involves multiple steps, including esterification and condensation reactions. One method involves the esterification of a compound in a lower alcoholic solvent like methanol, in the presence of an acidic catalyst such as inorganic acids or p-toluensulphonic acid. The condensation step is carried out in the presence of a suitable base and an inert solvent like tetrahydrofuran, at temperatures ranging from -78°C to room temperature .

Industrial Production Methods: Industrial production of Rosuvastatin(1-) often involves automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the drug content. Automated systems can significantly reduce extraction and overall sample preparation times, improving data quality and reducing human errors .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to N-desmethylrosuvastatin, a major metabolite with approximately 20-50% of the pharmacological activity of the parent compound .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Rosuvastatin(1-) include methanol, tetrahydrofuran, and acidic catalysts like p-toluensulphonic acid. Reaction conditions often involve controlled temperatures and the use of inert solvents to ensure the stability and purity of the final product .

Major Products: The major products formed from the reactions of Rosuvastatin(1-) include its metabolites, such as N-desmethylrosuvastatin. These metabolites retain a significant portion of the pharmacological activity of the parent compound and contribute to its overall therapeutic effects .

Properties

Molecular Formula

C22H27FN3O6S-

Molecular Weight

480.5 g/mol

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/p-1/b10-9+/t16-,17-/m1/s1

InChI Key

BPRHUIZQVSMCRT-VEUZHWNKSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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